Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)-
Description
"Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)-" is a ketone derivative featuring a cyclopentenyl group and a 3,4-dihydro-2H-pyran moiety linked via a carbonyl group. The compound’s reactivity is influenced by the electron-withdrawing carbonyl group and the steric effects of the bicyclic framework.
Properties
CAS No. |
649570-53-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)methanone |
InChI |
InChI=1S/C11H14O2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h5,7H,1-4,6,8H2 |
InChI Key |
IXGLNZITWLDLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(=O)C2=CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentenyl and dihydropyranyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares "Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)-" with three related methanone derivatives, focusing on structural features, synthetic routes, and steric/electronic effects.
Substituent Effects: Cyclic vs. Heterocyclic Groups
Compound A: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Compound B: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
- Synthesis: Both compounds are synthesized via condensation reactions involving malononitrile or ethyl cyanoacetate with sulfur, yielding thiophene-based methanones. This contrasts with the target compound, which lacks sulfur and instead incorporates oxygen in the dihydropyran ring .
- Reactivity : The thiophene and pyrazole groups in Compounds A and B enhance electron density, favoring nucleophilic substitution. In contrast, the dihydropyran group in the target compound may promote ring-opening reactions due to partial saturation .
Steric Hindrance: Indole-Based Methanones
Compound C: Cyclopentyl(1-Indole-3-yl)methanone Compound D: Cyclohexyl(1-Indole-3-yl)methanone
- The cyclopentenyl group in the target compound likely imposes less steric strain compared to bulkier cyclopentyl/cyclohexyl groups, allowing for greater conformational flexibility .
- Ion-Mobility Dependence : Compounds C and D show reduced ion-mobility dependence on molecular weight, suggesting similar molecular ion structures. The target compound’s unsaturated cyclopentenyl group may alter this behavior due to increased polarity .
Data Table: Key Properties of Compared Compounds
| Compound | Substituents | Molecular Formula (Estimated) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Methanone | Cyclopentenyl, dihydropyran | C₁₁H₁₄O₂ | ~178.23 | Hybrid unsaturated-oxygenated framework |
| Compound A (7a) | Pyrazolyl, cyanothiophene | C₁₀H₈N₄OS | ~248.26 | High electron density, sulfur-containing |
| Compound B (7b) | Pyrazolyl, carboxylate-thiophene | C₁₂H₁₂N₄O₃S | ~292.31 | Ester functionality, moderate steric bulk |
| Compound C | Cyclopentyl, indole | C₁₄H₁₅NO | ~213.28 | Steric hindrance in indole positions |
| Compound D | Cyclohexyl, indole | C₁₅H₁₇NO | ~227.30 | Increased steric bulk vs. cyclopentyl |
Research Findings and Implications
Synthetic Flexibility : The target compound’s dihydropyran group offers opportunities for functionalization (e.g., oxidation to pyran-2-one), unlike sulfur-based analogs requiring specialized reagents .
Steric vs. Electronic Trade-offs: While indole-based methanones (C, D) prioritize steric effects, the target compound balances electronic effects (from the carbonyl) with moderate steric demand, enabling broader reactivity in cross-coupling reactions .
Applications : The target compound’s unsaturated rings may make it a candidate for photodynamic therapy precursors, whereas thiophene-containing analogs (A, B) are more suited for conductive polymers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
